An In-depth Technical Guide to (1-(3-Chlorophenyl)cyclopropyl)methanamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (1-(3-Chlorophenyl)cyclopropyl)methanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The unique conformational constraints and electronic properties of the cyclopropyl moiety have rendered it a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly influence potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview of (1-(3-Chlorophenyl)cyclopropyl)methanamine, a compound of interest for its potential applications in drug discovery and as a versatile chemical intermediate. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their experimental endeavors. While publicly available experimental data for this specific molecule is limited, this guide synthesizes established principles and analogous procedures to provide a robust framework for its synthesis, characterization, and potential utilization.
Physicochemical and Structural Properties
(1-(3-Chlorophenyl)cyclopropyl)methanamine is a primary amine featuring a cyclopropyl group attached to a 3-chlorophenyl ring. The hydrochloride salt is the more common commercially available form.
Table 1: Core Chemical Properties
| Property | Value | Source |
| Chemical Name | (1-(3-Chlorophenyl)cyclopropyl)methanamine | N/A |
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 g/mol | [4] |
| CAS Number | 115816-31-4 | [4] |
| Form | Solid (predicted) | |
| Hydrochloride Salt | ||
| Molecular Formula | C₁₀H₁₂ClN · HCl | |
| Molecular Weight | 218.12 g/mol | |
| CAS Number | 1209173-54-5 | N/A |
| InChI Key | XWEXJYKHLQMCJW-UHFFFAOYSA-N | |
| SMILES String | ClC1=CC=CC(C2(CN)CC2)=C1.Cl |
Note: Some physical properties like melting point, boiling point, and solubility have not been experimentally reported in publicly accessible literature and would need to be determined empirically.
Structural Elucidation
The chemical structure of (1-(3-Chlorophenyl)cyclopropyl)methanamine presents several key features for consideration in its analysis and application.
Figure 1: Chemical structure of (1-(3-Chlorophenyl)cyclopropyl)methanamine.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Cyclopropanation: Formation of 1-(3-chlorophenyl)cyclopropanecarbonitrile from 3-chlorophenylacetonitrile and 1,2-dibromoethane.
-
Reduction: Reduction of the nitrile group to a primary amine.
Figure 2: Proposed synthetic workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This reaction is an alkylation of the acidic alpha-carbon of the acetonitrile. A strong base is required to deprotonate this carbon, followed by reaction with a 1,2-dihaloethane.
-
Materials:
-
3-Chlorophenylacetonitrile[5]
-
1,2-Dibromoethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) washed with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-chlorophenylacetonitrile (1.0 eq) in anhydrous DMSO and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reduction of 1-(3-Chlorophenyl)cyclopropanecarbonitrile to (1-(3-Chlorophenyl)cyclopropyl)methanamine
The reduction of nitriles to primary amines is a standard transformation, reliably achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7][8]
-
Materials:
-
1-(3-Chlorophenyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(3-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude (1-(3-Chlorophenyl)cyclopropyl)methanamine.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and bubbling with dry HCl gas, followed by filtration of the precipitated salt.
-
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Figure 3: Comprehensive analytical workflow.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methylene protons of the aminomethyl group, and the diastereotopic protons of the cyclopropyl ring. The N-H protons of the primary amine will likely appear as a broad singlet, which can be exchanged with D₂O.[9]
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, including the aromatic carbons (with the carbon attached to the chlorine atom being distinct), the cyclopropyl carbons, and the methylene carbon adjacent to the nitrogen.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: These techniques are invaluable for determining the molecular weight of the compound and for assessing its purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10][11][12] For a primary amine, a common fragmentation is the alpha-cleavage, which would result in the loss of a hydrogen radical or the aminomethyl group.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
Chromatographic and Other Methods
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for determining the purity of the final compound and for quantitative analysis.[17]
-
Melting Point Analysis: A sharp melting point range for the crystalline solid (especially the hydrochloride salt) is a good indicator of purity.
-
Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the empirical formula.
Potential Applications and Future Directions
While specific pharmacological data for (1-(3-Chlorophenyl)cyclopropyl)methanamine is not widely published, its structural motifs suggest several areas of potential interest for researchers in drug development.
-
Monoamine Oxidase (MAO) Inhibition: Phenylcyclopropylamines are structurally related to the well-known MAO inhibitor, tranylcypromine. It is plausible that (1-(3-Chlorophenyl)cyclopropyl)methanamine and its derivatives could exhibit activity as MAO inhibitors, which are used in the treatment of depression and Parkinson's disease.[18]
-
Neurological and Psychiatric Disorders: The broader class of cyclopropylamines has been investigated for a range of central nervous system (CNS) applications, including as antidepressants and anticonvulsants.[3] The 3-chlorophenyl substitution may modulate the selectivity and potency for various CNS targets.
-
Chemical Probe and Tool Compound: As a primary amine, this compound is amenable to further chemical modification, making it a useful building block for the synthesis of more complex molecules. It can serve as a scaffold for the development of chemical probes to investigate biological pathways or as a starting material for the synthesis of compound libraries for high-throughput screening.
Safety and Handling
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. (2020, November 9). Journal of Medicinal Chemistry. Retrieved from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). Journal of Medicinal Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc. Retrieved from [Link]
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Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. (2022, September 6). ACS Omega. Retrieved from [Link]
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